

physical and chemical specifications of p-Toluenediamine sulfate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Diaminotoluene sulfate

Cat. No.: B3419306

[Get Quote](#)

p-Toluenediamine Sulfate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical specifications of p-Toluenediamine sulfate. It includes a summary of its core properties, detailed experimental protocols for its analysis, and visualizations of its primary application and analytical workflow.

Core Physical and Chemical Specifications

p-Toluenediamine sulfate, a substituted aromatic amine salt, is a compound of interest in various industrial and research applications, most notably as a precursor in oxidative hair dye formulations. A thorough understanding of its physical and chemical properties is crucial for its safe handling, formulation, and quality control.

Property	Value
Chemical Name	2-methylbenzene-1,4-diamine;sulfuric acid
Synonyms	Toluene-2,5-diamine sulfate, 2-Methyl-1,4-benzenediamine sulfate, p-Toluylenediamine sulfate
CAS Number	615-50-9
Molecular Formula	C ₇ H ₁₂ N ₂ O ₄ S
Molecular Weight	220.25 g/mol
Appearance	Off-white to pinkish-white or light purple powder. [1]
Melting Point	>300 °C
Solubility	Soluble in water and ethanol. Partially soluble in alcohol and chloroform. [2]
Density	Approximately 1.366 g/cm ³ at 20 °C
pH	A saturated aqueous solution has a pH of approximately 2.47 at 20 °C.
Spectral Data	UV λ _{max} : 210 nm, 254 nm, 303 nmIR: Characteristic peaks can be observed, and spectra are available in databases like PubChem. [3] ¹ H NMR & ¹³ C NMR: Spectral data are available for the parent compound and its derivatives. [3] [4]

Experimental Protocols for Analysis

Accurate and reliable analytical methods are essential for the characterization and quality control of p-Toluylenediamine sulfate. The following sections detail representative experimental protocols for its analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR).

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a robust technique for separating and quantifying p-Toluenediamine sulfate in various matrices, including cosmetic formulations.

Methodology:

- Standard and Sample Preparation:
 - Prepare a stock solution of p-Toluenediamine sulfate reference standard in a suitable solvent, such as a mixture of methanol and water.
 - For the analysis of a hair dye product, accurately weigh a known amount of the sample, dissolve it in the mobile phase or a compatible solvent, and filter through a 0.45 µm syringe filter before injection.[5]
- Chromatographic Conditions:
 - Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for the separation of aromatic amines.[6]
 - Mobile Phase: An isocratic or gradient elution can be employed. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.05 M sodium phosphate at pH 7.0) and an organic modifier like acetonitrile or methanol.[7]
 - Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[6]
 - Detection: UV detection at 210 nm or 280 nm is suitable for p-Toluenediamine sulfate.[6] [8] A Diode Array Detector (DAD) can be used for spectral confirmation.[8]
 - Injection Volume: Typically 10-20 µL.
- Data Analysis:
 - Identify the p-Toluenediamine sulfate peak in the chromatogram by comparing its retention time with that of the reference standard.

- Quantify the amount of p-Toluenediamine sulfate in the sample by comparing the peak area with a calibration curve generated from the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds like p-Toluenediamine sulfate, derivatization is typically required to increase volatility.

Methodology:

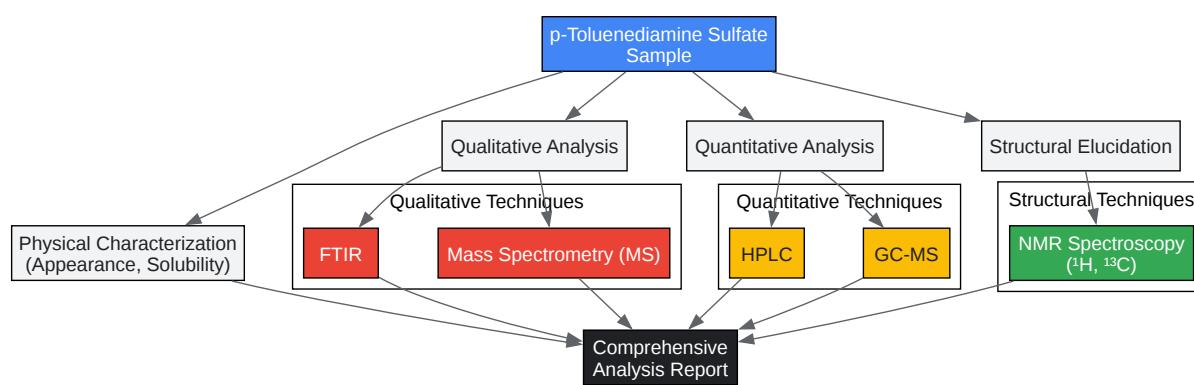
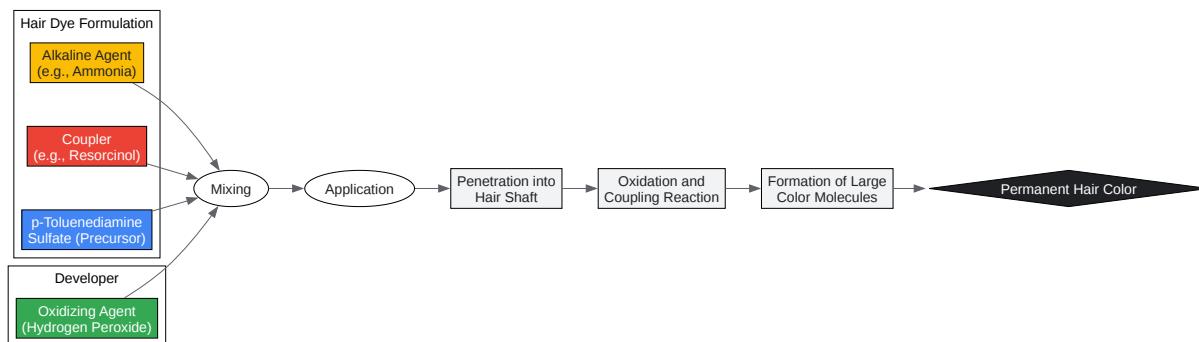
- Sample Preparation and Derivatization:
 - Extract p-Toluenediamine sulfate from the sample matrix using a suitable solvent. For aqueous samples, a liquid-liquid extraction can be performed.
 - Derivatize the extracted analyte to make it more volatile. A common method for aromatic amines is acylation using an anhydride like acetic anhydride or pentafluoropropionic anhydride (PFPA).^[9] The reaction is often carried out in an organic solvent in the presence of a base.
- GC-MS Conditions:
 - Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 μ m film thickness), is generally suitable.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).^[9]
 - Oven Temperature Program: A temperature gradient is used to ensure good separation. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300 °C).^[9]
 - Injector: Splitless injection is often used for trace analysis.

- Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[9]
- Data Analysis:
 - Identify the derivatized p-Toluenediamine by its characteristic mass spectrum and retention time.
 - Quantification can be performed using an internal standard and a calibration curve.

Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule, providing a molecular fingerprint.

Methodology:



- Sample Preparation:
 - KBr Pellet Method: Grind a small amount of the p-Toluenediamine sulfate sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the powder directly onto the ATR crystal and apply pressure to ensure good contact. This method requires minimal sample preparation.
- FTIR Analysis:
 - Acquire the infrared spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
 - The resulting spectrum will show absorption bands corresponding to the various functional groups present in the molecule, such as N-H stretching of the amine groups, C-H stretching of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and S=O stretching of the sulfate group.[10]

- Data Analysis:

- Compare the obtained spectrum with a reference spectrum of p-Toluenediamine sulfate for confirmation of identity. The presence of characteristic absorption peaks confirms the presence of the compound.[10]

Application in Oxidative Hair Dyeing

The primary application of p-Toluenediamine sulfate is as a "primary intermediate" or "precursor" in permanent hair dye formulations.[11] In this process, it reacts with a "coupler" in the presence of an oxidizing agent, typically hydrogen peroxide, in an alkaline medium to form larger color molecules that are trapped within the hair shaft, resulting in a permanent color change.[11]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. agilent.com [agilent.com]
- 2. ewg.org [ewg.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.ust.edu [journals.ust.edu]
- 5. HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. osha.gov [osha.gov]
- 7. hitachi-hightech.com [hitachi-hightech.com]
- 8. mdpi.com [mdpi.com]
- 9. journals.ust.edu [journals.ust.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physical and chemical specifications of p-Toluenediamine sulfate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3419306#physical-and-chemical-specifications-of-p-toluenediamine-sulfate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com